![molecular formula C15H13Cl2NO2 B5758117 2,5-dichloro-N-(2-methoxybenzyl)benzamide](/img/structure/B5758117.png)
2,5-dichloro-N-(2-methoxybenzyl)benzamide
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Overview
Description
2,5-dichloro-N-(2-methoxybenzyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-methoxybenzyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Additionally, 2,5-dichloro-N-(2-methoxybenzyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2,5-dichloro-N-(2-methoxybenzyl)benzamide has a variety of biochemical and physiological effects, including anti-tumor and neuroprotective properties. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and has been studied as a potential treatment for a variety of different types of cancer. Additionally, 2,5-dichloro-N-(2-methoxybenzyl)benzamide has been shown to protect neurons from oxidative stress and other forms of damage, making it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2,5-dichloro-N-(2-methoxybenzyl)benzamide in lab experiments is its well-documented anti-tumor and neuroprotective properties. This compound has been extensively studied in a variety of different contexts, making it a valuable tool for researchers in a number of different fields. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of 2,5-dichloro-N-(2-methoxybenzyl)benzamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of different future directions for research on 2,5-dichloro-N-(2-methoxybenzyl)benzamide. One potential area of research is the development of new cancer treatments based on this compound. Additionally, researchers may continue to study the neuroprotective properties of 2,5-dichloro-N-(2-methoxybenzyl)benzamide, with the goal of developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, researchers may continue to investigate the mechanism of action of this compound, with the goal of understanding how it works at a molecular level.
Synthesis Methods
The synthesis method for 2,5-dichloro-N-(2-methoxybenzyl)benzamide involves the reaction of 2,5-dichlorobenzoic acid with 2-methoxybenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard chromatography techniques.
Scientific Research Applications
2,5-dichloro-N-(2-methoxybenzyl)benzamide has been used in a variety of scientific research applications, including studies on cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have anti-tumor properties, and has been studied as a potential treatment for a variety of different types of cancer. Additionally, 2,5-dichloro-N-(2-methoxybenzyl)benzamide has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2,5-dichloro-N-[(2-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14-5-3-2-4-10(14)9-18-15(19)12-8-11(16)6-7-13(12)17/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZHBRUZBRRKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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